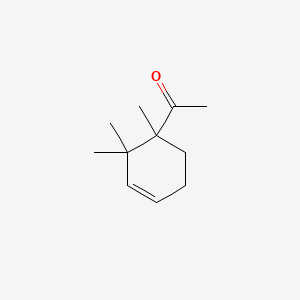
7432-S-trans sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7432-S-trans sodium salt, also known by its IUPAC name disodium; (6R,7R)-7-[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a compound with significant antibacterial properties. It is a member of the cephem class of antibiotics, which are known for their broad-spectrum activity against various bacterial pathogens.
Métodos De Preparación
The preparation of 7432-S-trans sodium salt involves several synthetic routes and reaction conditions. One common method includes the reaction of diphenylmethyl 2-(2-benzyloxycarbonylamino-4-thiazolyl)acetate with diphenylmethyl formate in the presence of sodium hydride. This reaction produces a hydroxymethylene acetate, which undergoes a Wittig reaction to form a diester. The diester is then treated with trifluoroacetic acid to yield a mixture of monoacids. These monoacids are coupled with 7-aminocephem to form cephem esters, which are subsequently deprotected to yield the desired this compound .
Análisis De Reacciones Químicas
7432-S-trans sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, trifluoroacetic acid, and phosphorane. The major products formed from these reactions include hydroxymethylene acetate, diester, and cephem esters .
Aplicaciones Científicas De Investigación
7432-S-trans sodium salt has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of cephem antibiotics. In biology, it is used to investigate the antibacterial activity and binding affinity with bacterial penicillin-binding proteins. In medicine, it is studied for its potential use as an oral antibiotic for treating various bacterial infections. In industry, it is used in the development of new antibacterial agents and formulations .
Mecanismo De Acción
The mechanism of action of 7432-S-trans sodium salt involves its binding to bacterial penicillin-binding proteins, which are essential for cell wall synthesis. By inhibiting these proteins, the compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The molecular targets of this compound include penicillin-binding proteins 1 and 3, which are crucial for bacterial cell wall integrity .
Comparación Con Compuestos Similares
7432-S-trans sodium salt is unique among cephem antibiotics due to its high oral bioavailability and strong binding affinity with penicillin-binding proteins. Similar compounds include cefaclor, cefixime, and other cephem derivatives. Compared to these compounds, this compound exhibits superior antibacterial activity and better absorption from the intestinal mucosa .
Conclusion
This compound is a valuable compound with significant antibacterial properties and a wide range of scientific research applications. Its unique mechanism of action and strong binding affinity with bacterial penicillin-binding proteins make it a promising candidate for the development of new antibacterial agents.
Propiedades
Número CAS |
97518-16-6 |
|---|---|
Fórmula molecular |
C15H12N4Na2O6S2 |
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
disodium;(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H14N4O6S2.2Na/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);;/q;2*+1/p-2/b6-1+;;/t10-,13-;;/m1../s1 |
Clave InChI |
BZEMMXYCXPPDCE-BATFEWGOSA-L |
SMILES isomérico |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)[O-])/C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)[O-])C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)





![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)




![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)

